B7688321 (E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide CAS No. 2221142-95-4

(E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide

Cat. No.: B7688321
CAS No.: 2221142-95-4
InChI Key: NLSKKQRQJBUDJJ-MDWZMJQENA-N
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Description

(E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide is a synthetic organic compound characterized by its unique structure, which includes methoxyphenyl and acrylamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyphenol and 2-methoxybenzaldehyde.

    Formation of Intermediate: The intermediate compound is formed through a reaction between 4-methoxyphenol and 2-methoxybenzaldehyde under basic conditions, resulting in the formation of a methoxyphenyl derivative.

    Acrylamide Formation: The intermediate is then reacted with acryloyl chloride in the presence of a base to form the acrylamide derivative.

    Final Product: The final step involves the reaction of the acrylamide derivative with 1-(4-methoxyphenoxy)propan-2-amine under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The acrylamide group can be reduced to form amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide involves its interaction with specific molecular targets. The methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The acrylamide group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(1-(4-Methoxyphenoxy)propan-2-yl)-3-(2-methoxyphenyl)acrylamide is unique due to its combination of methoxyphenyl and acrylamide functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may only contain one of these functional groups.

Properties

CAS No.

2221142-95-4

InChI Key

NLSKKQRQJBUDJJ-MDWZMJQENA-N

Origin of Product

United States

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